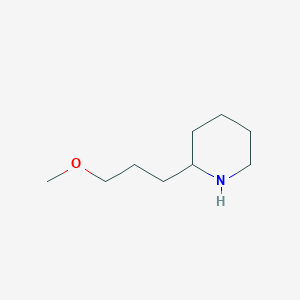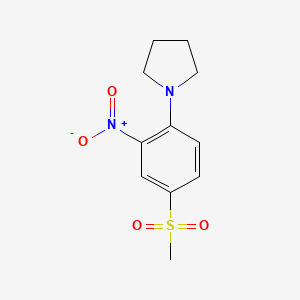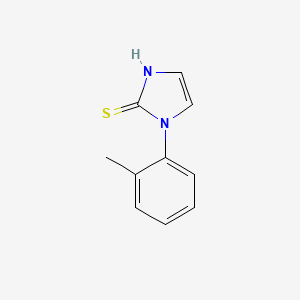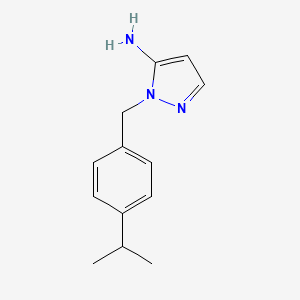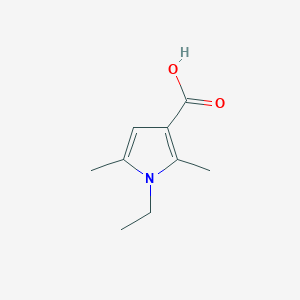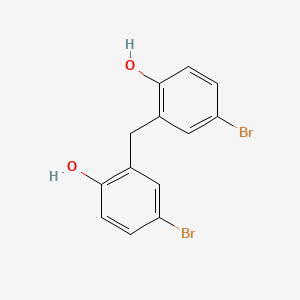
Phenol, 2,2'-methylenebis(4-bromo-
Übersicht
Beschreibung
Phenol, 2,2’-methylenebis(4-bromo-) is a chemical compound with the molecular formula C₂₃H₃₂O₂ and a molecular weight of approximately 340.5 g/mol . It is also known by various other names, including p-Cresol, 2,2’-methylenebis(6-tert-butyl-) and Bis(2-hydroxy-5-methyl-3-tert-butylphenyl)methane . This compound belongs to the class of phenolic antioxidants and is commonly used in industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which are similar to Phenol, 2,2'-methylenebis(4-bromo-), have been synthesized and characterized. Such compounds show excellent antibacterial activities, indicating potential applications in antibacterial drug development (Wang et al., 2008).
Antioxidant Properties
- 2,2'-methylenebis(6-tert-butyl-4-methylphenol) and related compounds exhibit strong antioxidant activities. This is due to reduced steric crowding around the hydroxyl group and stabilization of the aroxyl radical through intramolecular hydrogen bonding (Amorati et al., 2003).
Solute-Solvent Complexation Dynamics
- Studies on the complexation dynamics of phenol derivatives like 2,2'-methylenebis(4-bromo-) with solvents like benzene have been conducted. Such research provides insights into fast chemical exchange processes, beneficial in understanding solvent effects in chemical reactions (Zheng et al., 2005).
Synthesis of Derivatives
- Research on the synthesis of derivatives like (prop-2-ynyloxy) benzene from phenol derivatives shows potential applications in creating new compounds with antibacterial and antiurease activities (Batool et al., 2014).
Catalysis
- Novel "constrained geometry" catalyst systems involving phenolates, such as those derived from 2-bromo-4-methylphenol, have been developed. These catalysts are useful in polymerization processes, suggesting applications in material science and engineering (Chen et al., 1997).
Cellular Antioxidant Effects
- Bromophenols, related to 2,2'-methylenebis(4-bromo-), have been isolated from red algae and shown to possess potent cellular antioxidant activities. This suggests their potential use in developing treatments for oxidative stress-related diseases (Olsen et al., 2013).
Structural and Thermal Analyses
- Compounds like 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, structurally related to 2,2'-methylenebis(4-bromo-), have been synthesized and analyzed, providing insights into the structural and thermal properties of such compounds (Takjoo et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRHERYMWECPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=C(C=CC(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229167 | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,2'-methylenebis(4-bromo- | |
CAS RN |
78563-03-8 | |
| Record name | 2,2′-Methylenebis[4-bromophenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78563-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078563038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



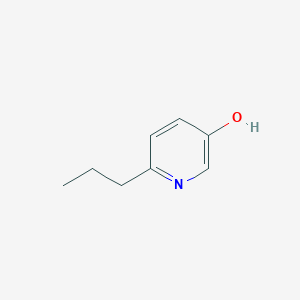

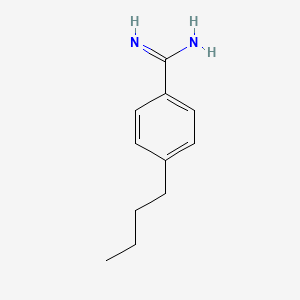
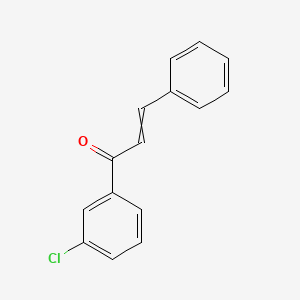
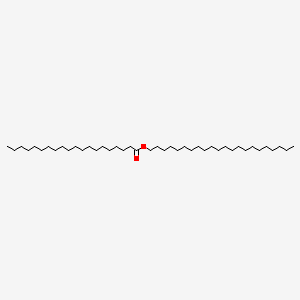
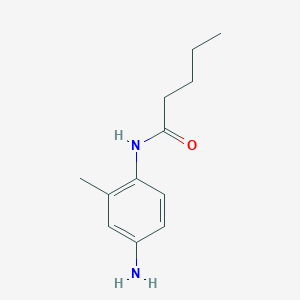
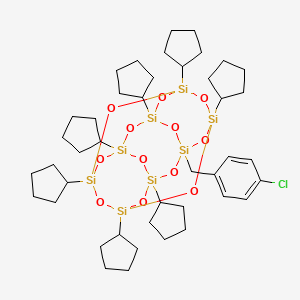
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)
